molecular formula C27H29N3O4 B250676 Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate

Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate

Número de catálogo B250676
Peso molecular: 459.5 g/mol
Clave InChI: PDEILDGEBNSIOK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate, also known as MPBA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPBA is a benzodiazepine receptor agonist that has been shown to exhibit anxiolytic and anticonvulsant effects in preclinical studies.

Mecanismo De Acción

The mechanism of action of Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate involves binding to the benzodiazepine receptor in the brain, which is a subtype of the GABA-A receptor. Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate enhances the activity of GABA, a neurotransmitter that inhibits neuronal activity in the brain, leading to anxiolytic and anticonvulsant effects. Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate also modulates the activity of glutamate, another neurotransmitter that is involved in neuronal excitation, which may contribute to its neuroprotective effects in Alzheimer's disease.
Biochemical and Physiological Effects:
Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate has been shown to exhibit anxiolytic and anticonvulsant effects in animal models, which are mediated by its binding to the benzodiazepine receptor in the brain. Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate has been shown to modulate the activity of various neurotransmitters, including GABA and glutamate, which may contribute to its therapeutic effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate has several advantages for lab experiments, including its high potency and selectivity for the benzodiazepine receptor, which allows for precise pharmacological studies. Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate also exhibits good solubility in water and organic solvents, which facilitates its use in various assays. However, Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate has some limitations for lab experiments, including its potential toxicity and limited bioavailability, which may require the use of high doses or alternative administration routes.

Direcciones Futuras

There are several future directions for the research on Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate, including the development of new derivatives with improved pharmacological properties, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its molecular mechanism of action. The development of new derivatives of Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate may involve modifications to its chemical structure to improve its potency, selectivity, and bioavailability. The investigation of its potential therapeutic applications may involve preclinical and clinical studies in various diseases, including anxiety disorders, epilepsy, and Alzheimer's disease. The elucidation of its molecular mechanism of action may involve the use of various techniques, including X-ray crystallography and molecular modeling, to determine the binding site and conformational changes induced by Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate binding to the benzodiazepine receptor.

Métodos De Síntesis

The synthesis of Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate involves the reaction of 4-(4-benzylpiperazin-1-yl)aniline with 3-(phenoxyacetyl)benzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then methylated using methyl iodide to obtain Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate. The synthesis of Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate has been optimized to improve its yield and purity, and various modifications have been made to the reaction conditions to obtain different derivatives of Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate.

Aplicaciones Científicas De Investigación

Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate has been extensively studied for its potential therapeutic applications in various diseases, including anxiety disorders, epilepsy, and Alzheimer's disease. Preclinical studies have shown that Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate exhibits anxiolytic and anticonvulsant effects by binding to the benzodiazepine receptor in the brain. Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. The potential therapeutic applications of Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate have led to the development of various derivatives of Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate with improved pharmacological properties.

Propiedades

Fórmula molecular

C27H29N3O4

Peso molecular

459.5 g/mol

Nombre IUPAC

methyl 4-(4-benzylpiperazin-1-yl)-3-[(2-phenoxyacetyl)amino]benzoate

InChI

InChI=1S/C27H29N3O4/c1-33-27(32)22-12-13-25(24(18-22)28-26(31)20-34-23-10-6-3-7-11-23)30-16-14-29(15-17-30)19-21-8-4-2-5-9-21/h2-13,18H,14-17,19-20H2,1H3,(H,28,31)

Clave InChI

PDEILDGEBNSIOK-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)COC4=CC=CC=C4

SMILES canónico

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)COC4=CC=CC=C4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.